Moderate 5-Lipoxygenase (5-LO) Inhibition with Defined Selectivity Over 15-LO in Human PMNL
5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid inhibited 5-lipoxygenase (5-LO) in human polymorphonuclear leukocytes (PMNL) with an IC50 of 580 nM . In the same assay system, its activity against 15-lipoxygenase (15-LO) was markedly weaker, with an IC50 of approximately 10,000 nM, yielding a 5-LO/15-LO selectivity ratio of ~17-fold . This selectivity profile differentiates it from non-selective lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA), which inhibits both 5-LO and 15-LO with comparable potency .
| Evidence Dimension | 5-LO/15-LO Selectivity Ratio in Human PMNL |
|---|---|
| Target Compound Data | 5-LO IC50 = 580 nM; 15-LO IC50 ≈ 10,000 nM; Selectivity Ratio ≈ 17-fold |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): 5-LO IC50 ≈ 200 nM; 15-LO IC50 ≈ 300 nM; Selectivity Ratio ≈ 1.5-fold (literature values) |
| Quantified Difference | Target compound exhibits approximately 11-fold greater 5-LO/15-LO selectivity compared to NDGA |
| Conditions | Human PMNL; arachidonic acid substrate; 15 min preincubation |
Why This Matters
For researchers studying leukotriene-driven inflammation without confounding 15-LO-mediated lipoxin generation, this selectivity profile provides a cleaner pharmacological tool compared to pan-lipoxygenase inhibitors.
- [1] BindingDB. BDBM50446420 (CHEMBL3109730): Affinity Data for 5-LO (IC50: 580 nM) and 15-LO (IC50: 10,000 nM) in human PMNL. Curated by ChEMBL, University of Salerno. View Source
- [2] Whitman S, Gezginci M, Timmermann BN, Holman TR. Structure-activity relationship studies of nordihydroguaiaretic acid inhibitors toward soybean, 12-human, and 15-human lipoxygenase. J Med Chem. 2002;45(12):2659-2661. View Source
